Sodium 1,2-dihydroxyethane-1,2-disulfonate
Overview
Description
Sodium 1,2-dihydroxyethane-1,2-disulfonate, also known as Glyoxal Sodium Bisulfite, is a chemical compound with the molecular formula C2H4Na2O8S2 . It is used as a metal indicator and for chelate titration, colorimetry, fluorometry, and as a masking reagent .
Synthesis Analysis
The synthesis of Sodium 1,2-dihydroxyethane-1,2-disulfonate involves the reaction of 3,4-diaminotoluene with glyoxal-sodium bisulfite adduct in water at a temperature of 60-75°C . The resulting solution is heated at 60°C for 1 hour, then additional glyoxal adduct is added. The mixture is allowed to cool to room temperature and filtered. The filtrate is neutralized with 5 M aqueous NaOH to pH 7.5-7.8 and then extracted with ether .Molecular Structure Analysis
The molecular structure of Sodium 1,2-dihydroxyethane-1,2-disulfonate is represented by the SMILES notation: C(C(O)S(=O)(=O)[O-])(O)S(=O)(=O)[O-] . The molecular weight of the compound is 266.16 g/mol .Physical And Chemical Properties Analysis
Sodium 1,2-dihydroxyethane-1,2-disulfonate is a highly soluble compound with a solubility of 1120.0 mg/ml or 4.2 mol/l . It has a molar refractivity of 31.42 and a topological polar surface area (TPSA) of 171.62 Ų .Scientific Research Applications
Lithium-Ion Batteries
Sodium 1,2-dihydroxyethane-1,2-disulfonate has been used in the field of energy storage, specifically in lithium-ion batteries . A novel cyano-functionalized lithium borate salt, namely lithium difluoro(1,2-dihydroxyethane-1,1,2,2-tetracarbonitrile) borate (LiDFTCB), is synthesized as a highly oxidative-resistant salt to alleviate the decomposition dilemma in lithium-ion batteries . The LiDFTCB-based electrolyte enables LiCoO2/graphite cells with superior capacity retention at both room and elevated temperatures .
Organic Synthesis
Glyoxal Sodium Bisulfite has been used in organic synthesis . It was used to convert N-benzyl-2,3,4-trimethoxyaniline to sodium 5,6,7-trimethoxy-1-benzylindolyl-2-sulfite . This indicates that the compound can be used as a reagent in the synthesis of various organic compounds.
Synthesis of 6-Hydroxyquinoxaline
Another application of Glyoxal Sodium Bisulfite is in the synthesis of 6-hydroxyquinoxaline . This suggests that the compound can be used in the production of heterocyclic compounds, which have applications in pharmaceuticals and other chemical industries.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in various chemical reactions as a reagent .
Mode of Action
It’s known to participate in chemical reactions, for instance, it was used to convert N-benzyl-2,3,4-trimethoxyaniline to sodium 5,6,7-trimethoxy-1-benzylindolyl-2-sulfite . More research is needed to fully understand its interaction with its targets and the resulting changes.
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of 6-hydroxyquinoxaline
Pharmacokinetics
It’s also a P-gp substrate . These properties can impact the bioavailability of the compound.
Result of Action
It’s known to participate in chemical reactions as a reagent
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 1,2-dihydroxyethane-1,2-disulfonate. For instance, the compound’s reactivity can be influenced by factors such as temperature . .
properties
IUPAC Name |
disodium;1,2-dihydroxyethane-1,2-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O8S2.2Na/c3-1(11(5,6)7)2(4)12(8,9)10;;/h1-4H,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUKAXFDABMVND-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(O)S(=O)(=O)[O-])(O)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30889426 | |
Record name | 1,2-Ethanedisulfonic acid, 1,2-dihydroxy-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30889426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1,2-dihydroxyethane-1,2-disulfonate | |
CAS RN |
517-21-5 | |
Record name | Glyoxal-sodium bisulfite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanedisulfonic acid, 1,2-dihydroxy-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanedisulfonic acid, 1,2-dihydroxy-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30889426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 1,2-dihydroxyethane-1,2-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISODIUM 1,2-DIHYDROXY-1,2-ETHANEDISULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23SU768BOB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Glyoxal Sodium Bisulfite and what is it used for in scientific research?
A1: Glyoxal Sodium Bisulfite, also known as Sodium 1,2-dihydroxyethane-1,2-disulfonate, is a versatile chemical compound used in various research applications. While not a pharmaceutical itself, it serves as a valuable building block in synthesizing organic compounds, including potential drug candidates.
Q2: How does Glyoxal Sodium Bisulfite contribute to the synthesis of these different compounds?
A2: Glyoxal Sodium Bisulfite acts as a reactant, effectively introducing a two-carbon unit with specific functional groups into the target molecules. This incorporation alters the chemical structure and potentially the biological activity of the resulting compounds.
Q3: Beyond the examples mentioned, are there other applications of Glyoxal Sodium Bisulfite in scientific research?
A3: Yes, research also explores its use as a resist agent in textile dyeing and printing. Specifically, its interaction with reactive dyes like C.I. Reactive Black 5 on cotton fabrics reveals its ability to influence dye uptake and create desired patterns []. This application highlights its diverse functionality beyond purely synthetic chemistry.
Q4: Has the structure of Glyoxal Sodium Bisulfite been studied in relation to its activity?
A4: While the provided research excerpts don't delve into specific structure-activity relationship (SAR) studies for Glyoxal Sodium Bisulfite, they highlight an interesting observation regarding its reaction with isatin derivatives [, ]. Researchers observed that using 1-substituted aminomethyl derivatives of isatin unexpectedly yielded the indolone-spiro-hydroxytetronimide without the substituent at position 1. This finding suggests that subtle changes in the reacting partners can significantly influence the reaction outcome and potentially the properties of the final compound.
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